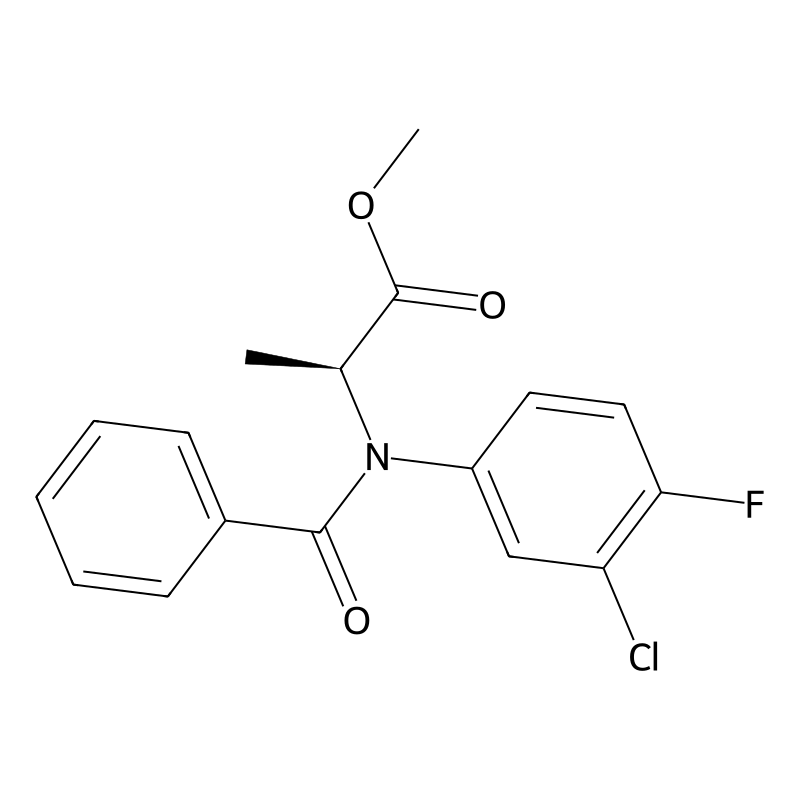Flamprop-methyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Mode of Action Studies
Flamprop-methyl's mechanism for inhibiting weed growth is a subject of ongoing research. Scientists use Flamprop-methyl to study its effects on plant cell division and microtubule assembly. Microtubules are essential components of the plant cell cytoskeleton, and their disruption by Flamprop-methyl leads to abnormal cell division and ultimately, weed death [1]. These studies contribute to a broader understanding of herbicide action and can aid in the development of new weed control methods.
[1] Sense, S. M., Burgos, N. R., Ruiz, M. T., Rubiales, D., & Moreno-Vicente, C. (2012). Flamprop-methyl-induced cell cycle arrest in Arabidopsis seedlings. Journal of experimental botany, 63(14), 5223-5233. ()
Flamprop-methyl is a selective herbicide primarily used for controlling annual grasses and certain broadleaf weeds in various crops, particularly in cereal grains. Its chemical formula is and it belongs to the class of compounds known as phenoxy herbicides. Flamprop-methyl acts by inhibiting cell division in plants, specifically targeting the microtubule formation necessary for mitosis and cytokinesis. This mechanism allows it to effectively disrupt the growth of susceptible plant species while having minimal effects on crops like wheat and barley.
Flamprop-methyl undergoes several chemical transformations, particularly in soil and plant systems. In anaerobic conditions, it degrades into a carboxylic acid analogue, which is a significant metabolite in both soil and plant environments . The primary reactions involve hydrolysis and microbial degradation, leading to various metabolites that may exhibit different biological activities compared to the parent compound .
Key Reactions:- Hydrolysis: Flamprop-methyl can be hydrolyzed to form less toxic metabolites.
- Microbial Degradation: Soil microorganisms can metabolize flamprop-methyl, resulting in the formation of carboxylic acid derivatives .
Flamprop-methyl exhibits a unique biological activity by acting as an antimicrotubule herbicide. It disrupts the formation of spindle fibers during cell division, leading to inhibited growth in sensitive plant species. Studies have shown that when plant seedlings are treated with flamprop-methyl, cell division activity ceases rapidly within hours, demonstrating its potent herbicidal action .
Mechanism of Action:- Inhibition of Microtubule Formation: Flamprop-methyl interferes with the assembly of microtubules, which are crucial for mitotic spindle function during cell division .
- Selective Toxicity: It selectively affects specific plant species while sparing others, such as wheat and barley, due to differences in metabolic pathways .
The synthesis of flamprop-methyl involves several steps typically starting from readily available aromatic compounds. The general synthetic route includes:
- Formation of the Phenoxy Acid: The initial step involves the synthesis of a phenoxy acid derivative.
- Chlorination: Chlorination introduces chlorine into the aromatic ring.
- Fluorination: A fluorine atom is added to enhance herbicidal activity.
- Final Coupling Reaction: The final product is obtained through coupling reactions that yield flamprop-methyl.
These methods ensure high yield and purity of the final product suitable for agricultural applications.
Flamprop-methyl is primarily used in agriculture as a herbicide. Its applications include:
- Weed Control: Effective against annual grasses and certain broadleaf weeds in cereal crops.
- Crop Safety: Its selective nature allows for use in sensitive crops without significant phytotoxicity.
- Soil Health: Studies indicate that flamprop-methyl does not adversely affect nitrogen content in crops like wheat .
Research has explored the interactions between flamprop-methyl and various environmental factors, including soil microorganisms and other agrochemicals. These studies reveal that:
- Microbial Interactions: Flamprop-methyl can be degraded by soil bacteria, influencing its efficacy and persistence in agricultural systems .
- Combination with Other Herbicides: When used in combination with other herbicides like Barban, flamprop-methyl can enhance weed control without negatively impacting crop health .
Flamprop-methyl shares structural and functional similarities with several other herbicides. Below is a comparison with similar compounds:
| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Flamprop-M-methyl | Antimicrotubule activity | Selective for certain crops | |
| Glyphosate | Inhibits shikimic acid pathway | Broad-spectrum herbicide | |
| Atrazine | Inhibits photosynthesis | Persistent in soil; affects aquatic systems | |
| 2,4-Dichlorophenoxyacetic acid | Auxin mimic | Widely used; affects a broad range of plants |
Uniqueness of Flamprop-Methyl
Flamprop-methyl's unique mechanism targeting microtubules distinguishes it from other herbicides that often target metabolic pathways or photosynthesis. Its selectivity towards specific crops while effectively controlling weeds makes it valuable in integrated pest management strategies.
Purity
XLogP3
Exact Mass
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant
Other CAS
Wikipedia
Use Classification
Dates
2: Hakme E, Lozano A, Gómez-Ramos MM, Hernando MD, Fernández-Alba AR. Non-target evaluation of contaminants in honey bees and pollen samples by gas chromatography time-of-flight mass spectrometry. Chemosphere. 2017 Oct;184:1310-1319. doi: 10.1016/j.chemosphere.2017.06.089. Epub 2017 Jun 20. PubMed PMID: 28679151.








